![molecular formula C17H16N4O2 B2807418 N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide CAS No. 2380010-92-2](/img/structure/B2807418.png)
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide, also known as PF-06463922, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of drugs known as checkpoint inhibitors, which are used to enhance the immune system's ability to fight cancer cells. In
Wirkmechanismus
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide is a monoclonal antibody that binds to the PD-L1 protein, preventing it from interacting with its receptor, PD-1, on T cells. This interaction is essential for the cancer cells to evade the immune system, as it inhibits the activation of T cells. By blocking this interaction, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide allows the T cells to recognize and attack cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide has been shown to have other biochemical and physiological effects. It has been found to reduce inflammation in animal models of autoimmune diseases such as rheumatoid arthritis and lupus. It has also been shown to improve glucose metabolism in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide is its specificity for PD-L1, which reduces the risk of off-target effects. However, its efficacy may be limited by the expression of PD-L1 in some cancer cells, which may vary depending on the type of cancer. Additionally, its use may be limited by the development of resistance over time.
Zukünftige Richtungen
There are several future directions for the research on N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide. One area of interest is the potential use of combination therapy with other checkpoint inhibitors or chemotherapy drugs to enhance its efficacy. Another direction is the development of predictive biomarkers to identify patients who are most likely to benefit from treatment with N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide. Additionally, further research is needed to understand the mechanisms of resistance and develop strategies to overcome it.
Conclusion:
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide is a promising compound with potential therapeutic applications in cancer and autoimmune diseases. Its specificity for PD-L1 and its ability to enhance the immune system's response to cancer cells make it a valuable addition to the field of cancer immunotherapy. Further research is needed to fully understand its mechanisms of action and develop strategies to overcome limitations such as resistance.
Synthesemethoden
The synthesis of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide involves several steps, starting with the reaction of 2-bromo-1-(methylamino)benzene with 2-pyrazinecarboxylic acid to form 2-(2-pyrazinyl)benzylamine. This intermediate is then reacted with 3-bromobenzofuran-2-carboxylic acid to form N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide. The final product is obtained through purification and isolation using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide has shown promising results in preclinical studies as a potential treatment for various types of cancer, including lung, breast, and melanoma. It works by targeting the PD-L1 protein, which is overexpressed in some cancer cells and helps them evade the immune system. By inhibiting PD-L1, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide enhances the immune system's ability to recognize and destroy cancer cells.
Eigenschaften
IUPAC Name |
N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-20(13-10-21(11-13)16-9-18-6-7-19-16)17(22)15-8-12-4-2-3-5-14(12)23-15/h2-9,13H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZICQUGBIKZHOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.